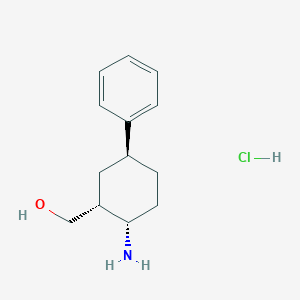

cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride (cis-Amphenol HCl) is a cyclic amine hydrochloride that has been used in scientific research for decades. It is a crystalline solid that is soluble in water, ethanol, and methanol and is used in a variety of experiments. It has a melting point of 145-146°C and is of low toxicity. Cis-Amphenol HCl has many applications in the laboratory, including synthesis, spectroscopy, and chromatography.

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

Research in catalytic oxidation and selective chemical synthesis often investigates compounds with cyclohexene structures or related functionalities. For instance, studies on the controllable and selective catalytic oxidation of cyclohexene have highlighted the synthetic value of products with various oxidation states and functional groups, which are crucial intermediates in the chemical industry (Cao et al., 2018). Such research could be indirectly relevant to understanding how cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride might be synthesized or utilized in similar catalytic processes.

Pharmaceutical and Biological Activity

The exploration of specific chemical isomers, such as cis and trans configurations in pharmaceutical compounds, plays a significant role in developing new medications and understanding biological activity. For example, the differentiation between cis and trans isomers significantly impacts the biological activities and therapeutic applications of various drugs (Craveur et al., 2013). Investigating the specific configuration of cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride could reveal unique biological interactions or pharmacological benefits.

Chemical Degradation and Environmental Impact

Studies on the degradation of chemical compounds, such as 1,3-dichloropropenes, in soil or other environments provide insight into the stability, persistence, and environmental impact of similar structured chemicals (Dijk, 1974). Understanding the degradation pathways and environmental fate of cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride could be important for its safe use and disposal.

properties

IUPAC Name |

[(1R,2S,5S)-2-amino-5-phenylcyclohexyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9,14H2;1H/t11-,12-,13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXZVWCZSJOJAP-QKWXXBCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1C2=CC=CC=C2)CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C[C@H]1C2=CC=CC=C2)CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.